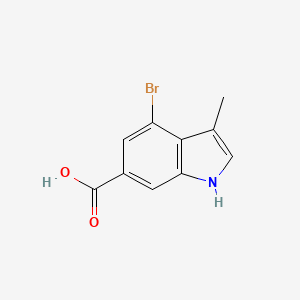

4-bromo-3-methyl-1H-indole-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

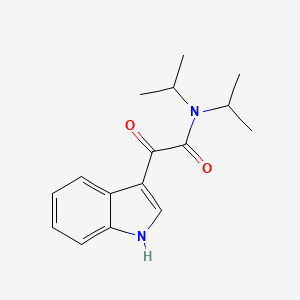

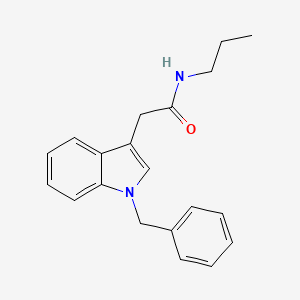

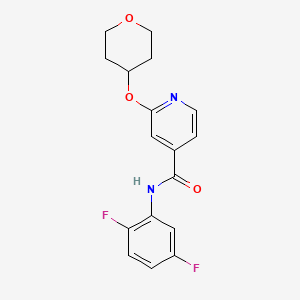

“4-bromo-3-methyl-1H-indole-6-carboxylic acid” is a chemical compound with the molecular weight of 254.08 . Its IUPAC name is the same as its common name . The InChI code for this compound is 1S/C10H8BrNO2/c1-5-4-12-8-3-6 (10 (13)14)2-7 (11)9 (5)8/h2-4,12H,1H3, (H,13,14) .

Molecular Structure Analysis

The molecular structure of “4-bromo-3-methyl-1H-indole-6-carboxylic acid” can be represented by the InChI code 1S/C10H8BrNO2/c1-5-4-12-8-3-6 (10 (13)14)2-7 (11)9 (5)8/h2-4,12H,1H3, (H,13,14) .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-bromo-3-methyl-1H-indole-6-carboxylic acid” include a molecular weight of 254.08 . Unfortunately, other specific physical and chemical properties were not found in the web search results.Scientific Research Applications

Inhibitors of E. coli MurD Ligase

This compound serves as a reactant for the preparation of D-glutamic acid-based inhibitors of E. coli MurD ligase. These inhibitors are crucial in the development of new antibacterial agents targeting the bacterial cell wall biosynthesis pathway .

Interleukin-2 Inducible T Cell Kinase Inhibitors

It is also used in the synthesis of indolylindazoles and indolylpyrazolopyridines , which act as inhibitors of interleukin-2 inducible T cell kinase. This kinase plays a significant role in T-cell signaling, and its inhibition can be beneficial in treating autoimmune diseases .

Hedgehog Pathway Inhibitors

Another application involves the preparation of amide conjugates with ketoprofen, which function as inhibitors of Gli1-mediated transcription in the Hedgehog signaling pathway. This pathway is implicated in various developmental processes and cancers .

Drug Discovery

The indole unit is a significant moiety for drug discovery due to its presence in many biologically active compounds. For example, it’s found in drugs like reserpine, an antihypertensive and antipsychotic medication, and vinblastine, which is used to treat various types of cancer .

Plant Hormone Synthesis

Indole derivatives, including this compound, are involved in the synthesis of plant hormones such as indole-3-acetic acid , which is produced by the degradation of tryptophan in higher plants .

Luminescent Metal Complexes

This compound is also used in creating luminescent metal complexes with potential medicinal applications. For instance, rhenium(I) diimine–indole complexes exhibit luminescence and have been studied for their potential use in imaging and therapy .

Mechanism of Action

Target of Action

Indole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with their targets, causing various changes at the molecular level . These interactions can lead to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence various biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to a variety of therapeutic outcomes.

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they can produce a range of molecular and cellular effects .

properties

IUPAC Name |

4-bromo-3-methyl-1H-indole-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-5-4-12-8-3-6(10(13)14)2-7(11)9(5)8/h2-4,12H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKHPSZBWPIAIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C(=CC(=C2)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-3-methyl-1H-indole-6-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone](/img/structure/B2916801.png)

![N-(4-butylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2916804.png)

![8-cyclohexyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2916805.png)

![2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetyl)-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2916808.png)

![2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methyl propyl)acetamide](/img/structure/B2916809.png)

![Ethyl (Z)-2-cyano-3-[4-(2,5-dioxopyrrol-1-yl)phenyl]prop-2-enoate](/img/structure/B2916815.png)